

(1S,2R)-Alicapistat structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(1S,2R)-Alicapistat	
Cat. No.:	B12403539	Get Quote

An In-depth Technical Guide on the Structure-Activity Relationship of (1S,2R)-Alicapistat

Introduction

(1S,2R)-Alicapistat (also known as ABT-957) is a potent, selective, and orally active inhibitor of human calpains 1 and 2.[1][2][3] Developed by Abbott Laboratories and later AbbVie, it was investigated as a potential therapeutic agent for Alzheimer's disease (AD).[1][4][5] The rationale for its development stemmed from the "calpain-cathepsin hypothesis," which suggests that aberrant activation of calpain-1 plays a key role in the neurodegeneration seen in AD and other neurological disorders.[4] Calpains are calcium-dependent, non-lysosomal cysteine proteases whose overactivation is linked to the pathological processes of AD.[1]

Alicapistat belongs to a class of α-ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides. [4] Despite promising preclinical data, its clinical development was discontinued during Phase I trials.[5][6] The primary reason for termination was the failure to achieve sufficient concentrations in the central nervous system (CNS) to produce a pharmacodynamic effect.[1] [4][6][7] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Alicapistat, its mechanism of action, experimental protocols, and the findings from its clinical evaluation.

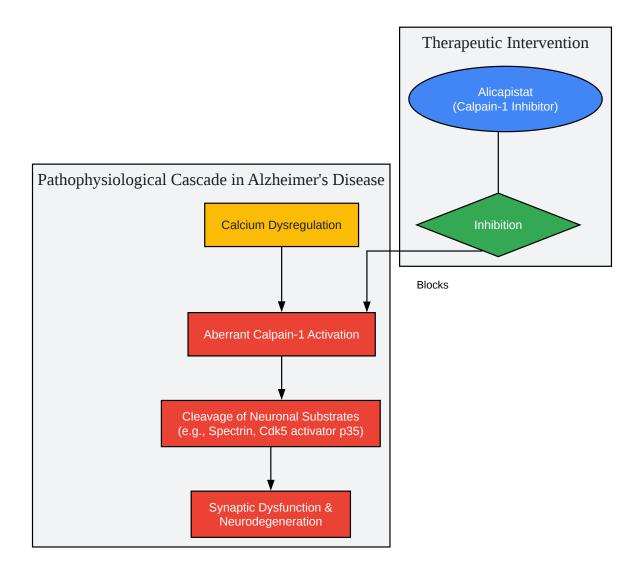
Mechanism of Action: Calpain Inhibition

Calpains are intracellular proteases that, when dysregulated, contribute to neurodegenerative cascades. In Alzheimer's disease, disruption of calcium homeostasis leads to the abnormal activation of calpains.[1] Activated calpains then cleave various cellular substrates, leading to synaptic dysfunction and neuronal cell death.



Alicapistat functions as a reversible inhibitor of calpain-1 and calpain-2.[4][6] Its α-ketoamide "warhead" is a key structural feature that interacts with the active site of the cysteine protease. [6] By blocking the activity of calpains, Alicapistat was hypothesized to prevent the downstream pathological effects associated with their overactivation in the brain, thereby offering a neuroprotective therapeutic strategy.

Below is a diagram illustrating the proposed role of calpain in neurodegeneration and the inhibitory action of Alicapistat.



Click to download full resolution via product page



Caption: Calpain activation pathway in neurodegeneration and the point of intervention for Alicapistat.

Structure-Activity Relationship (SAR)

The development of Alicapistat and its analogs focused on achieving high potency and selectivity for calpain-1 while improving metabolic stability, particularly against carbonyl reduction.[4] The core structure is an α -ketoamide peptidomimetic.

Stereochemistry

Stereochemistry is a critical determinant of inhibitory activity. The synthesis of diastereomerically pure compounds allowed for the exploration of stereoselective inhibition of calpain-1.[4][7] Studies revealed that the diastereomer with an (R,S) configuration was significantly more potent than its (R,R) counterpart.[4][6] This suggests that the specific spatial arrangement of the substituents is crucial for optimal binding to the calpain active site.

Key Structural Moieties

- α-Ketoamide: This functional group serves as the "warhead," enabling reversible inhibition of the cysteine protease.[6]
- 1-Benzyl-5-oxopyrrolidine-2-carboxamide: This scaffold forms the core of the molecule, providing a rigid framework for positioning other key interacting groups.
- P1', P1, and P2 Groups: The substituents extending from the core scaffold interact with the S1', S1, and S2 pockets of the calpain active site. Modeling studies have shown that the oxopyrrolidine portion extends into a hydrophobic cavity of the enzyme.[6]

Quantitative SAR Data

The following table summarizes the inhibitory activity of a key diastereomeric pair of Alicapistat analogs against calpain-1.



Compound ID	Configuration	Calpain-1 IC50 (nM)	Reference
1c	(R,S)	78	[4][7]
1g	(R,R)	Significantly less potent than 1c	[4][7]
Alicapistat	Mixture	395	[3]

Note: Compound 1c is (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide, and 1g is its (R,R)-diastereomer.[4][7] Alicapistat (ABT-957) itself was advanced to clinical trials as a mixture of diastereomers.[6]

The workflow for a typical SAR study is outlined in the diagram below.



Click to download full resolution via product page

Caption: General workflow for a structure-activity relationship (SAR) study.

Experimental Protocols Synthesis of α-Ketoamide Inhibitors

A multi-step synthesis was developed and optimized to produce diastereomerically pure calpain-1 inhibitors like Alicapistat and its analogs.[6][7]

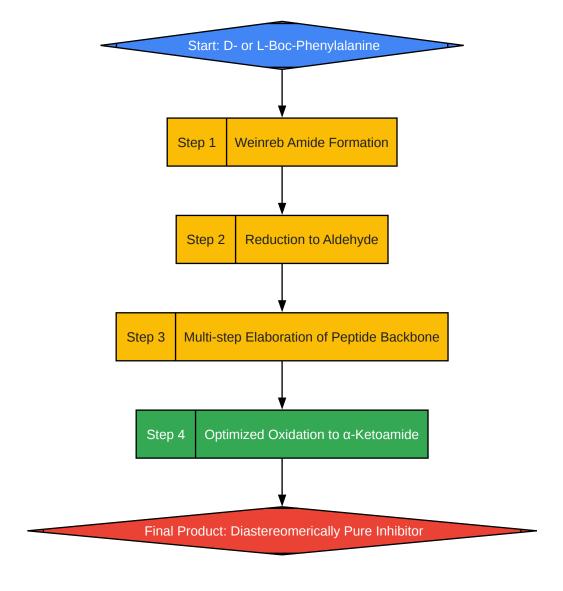
General Workflow:

 Starting Material: The synthesis begins with either D- or L-N-tert-butoxycarbonylphenylalanine.[6]



- Weinreb Amide Formation: The starting material is converted to a Weinreb amide by reacting with N,O-dimethylhydroxylamine.[6]
- Reduction: The amide is then reduced to the corresponding N-t-Boc-phenylalaninal using a reducing agent like lithium aluminum hydride (LAH).[6]
- Multi-step Elaboration: A series of subsequent steps are performed to build the rest of the α -ketoamide peptidomimetic structure.
- Key Oxidation Step: A crucial, optimized oxidation step is performed near the end of the synthesis. This step is designed to not alter the configuration of the existing chiral centers, thus allowing for the creation of specific diastereomers.[4][7]

The diagram below provides a high-level overview of the synthetic process.





Click to download full resolution via product page

Caption: High-level workflow for the synthesis of Alicapistat analogs.

Calpain Inhibition Assay (General Protocol)

While the specific protocol used by AbbVie is proprietary, a typical in vitro calpain inhibition assay to determine IC₅₀ values would follow these steps:

- Enzyme Activation: Recombinant human calpain-1 is pre-incubated in an assay buffer containing a reducing agent (e.g., DTT) and calcium chloride to ensure activation.
- Inhibitor Incubation: A range of concentrations of the test compound (e.g., Alicapistat analog)
 is added to the activated enzyme and incubated for a set period at a controlled temperature.
- Substrate Addition: A fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) is added to initiate the enzymatic reaction.
- Fluorescence Monitoring: The cleavage of the substrate by calpain releases a fluorescent product (AMC). The increase in fluorescence intensity is monitored over time using a plate reader at an appropriate excitation/emission wavelength (e.g., 380/460 nm).
- Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The
 rates are then plotted against the logarithm of the inhibitor concentration, and the data are
 fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor
 required to reduce enzyme activity by 50%).

In Vivo Cognitive Function Assay

Preclinical pharmacodynamic evaluation of calpain inhibitors often involves assessing their ability to rescue cognitive deficits in animal models.[4][6]

- Animal Model: An amnestic mouse model is commonly used. Amnesia is induced by administering a cholinergic antagonist like scopolamine.
- Drug Administration: The test inhibitor (e.g., compound 1c) is administered to the mice, typically via intraperitoneal (i.p.) injection, prior to the cognitive task.[6]



- Cognitive Task: Memory and cognitive function are assessed using behavioral tests such as the Morris water maze or Y-maze.
- Endpoint: The ability of the inhibitor to restore cognitive function and reverse the scopolamine-induced memory deficits is measured. For instance, inhibitor 1c was shown to restore cognitive function in this type of model.[4][7]

Clinical Trials and Rationale for Discontinuation

Alicapistat advanced into Phase I clinical trials involving healthy young and elderly subjects, as well as patients with mild to moderate Alzheimer's disease.[1][2]

Pharmacokinetics and Safety

- Absorption and Half-life: Following oral administration, maximum plasma concentrations were reached in 2 to 5 hours, with a half-life of 7 to 12 hours.[1][2]
- Dose Proportionality: Exposure to Alicapistat was dose-proportional within the 50 to 1000 mg range.[1][2]
- Diastereomer Exposure: The exposure of the R,S diastereomer was approximately two-fold greater than that of the R,R diastereomer.[1][2]
- Safety: Across all trials, Alicapistat was found to be safe and well-tolerated, with an incidence
 of adverse events similar to that of the placebo group. No clinically significant changes in
 vital signs or laboratory measurements were observed.[1][2]

Discontinuation

Despite its favorable safety profile, the development of Alicapistat was halted. A Phase I trial (NCT02573740) was terminated due to insufficient target engagement.[5] The core issue was that the drug failed to achieve adequate concentrations in the CNS to exert a pharmacodynamic effect.[1][2][4][6][7] This was inferred from a lack of effect on sleep parameters (specifically REM sleep), which was used as a surrogate measure of CNS activity. [1][2]

Conclusion



(1S,2R)-Alicapistat is a well-characterized selective calpain-1/2 inhibitor whose SAR is heavily dependent on its α-ketoamide warhead and specific stereochemistry, with the (R,S) configuration conferring significantly higher potency. While the compound demonstrated a good safety profile in Phase I clinical trials, its journey was cut short by poor CNS penetration. The inability to achieve therapeutic concentrations in the brain prevented the validation of the calpain inhibition hypothesis in humans for Alzheimer's disease with this specific agent. The story of Alicapistat underscores a critical challenge in CNS drug development: the need to balance potent and selective pharmacology with the ability to effectively cross the blood-brain barrier. Future efforts in developing calpain inhibitors for neurodegenerative diseases must cooptimize for both target engagement and CNS bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alicapistat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Alicapistat AbbVie AdisInsight [adisinsight.springer.com]
- 6. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(1S,2R)-Alicapistat structure-activity relationship]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403539#1s-2r-alicapistat-structure-activity-relationship]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com